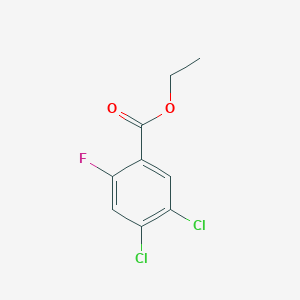![molecular formula C17H18N4S B12990631 3-[(2,4-dimethylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione CAS No. 494195-73-2](/img/structure/B12990631.png)
3-[(2,4-dimethylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((2,4-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2,4-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,4-dimethylphenylamine with formaldehyde and 4-phenyl-4H-1,2,4-triazole-3-thiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete reaction and the product is purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(((2,4-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated triazole derivatives
Applications De Recherche Scientifique
5-(((2,4-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials with specific properties such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 5-(((2,4-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exhibiting antimicrobial properties. Additionally, it may interact with cellular receptors to modulate inflammatory responses and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Phenyl-4H-1,2,4-triazole-3-thiol
- 2,4-Dimethylphenylamine derivatives
- Other triazole-based compounds
Uniqueness
5-(((2,4-Dimethylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features that confer distinct biological activities. The presence of both the triazole ring and the dimethylphenylamino group contributes to its enhanced stability and reactivity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
494195-73-2 |
|---|---|
Formule moléculaire |
C17H18N4S |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
3-[(2,4-dimethylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H18N4S/c1-12-8-9-15(13(2)10-12)18-11-16-19-20-17(22)21(16)14-6-4-3-5-7-14/h3-10,18H,11H2,1-2H3,(H,20,22) |
Clé InChI |
WVXQNQRSPAFCRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NCC2=NNC(=S)N2C3=CC=CC=C3)C |
Solubilité |
15.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12990553.png)

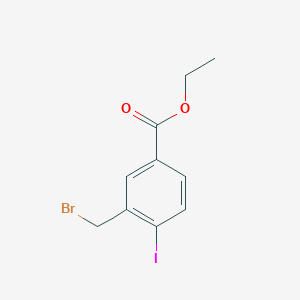
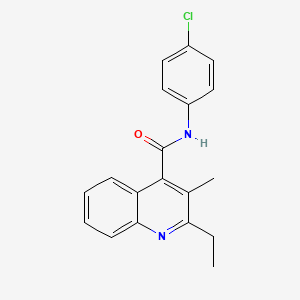

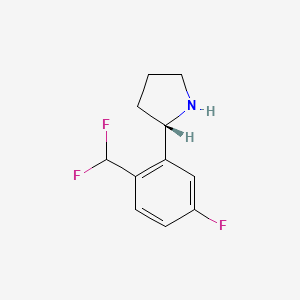
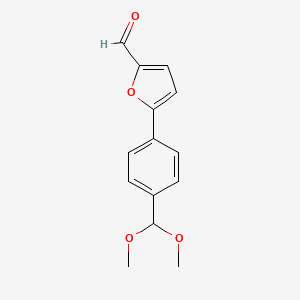
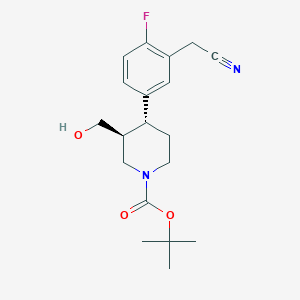
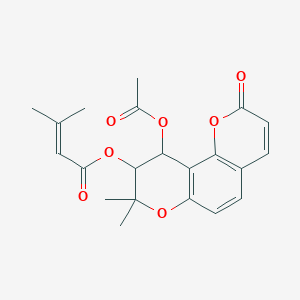

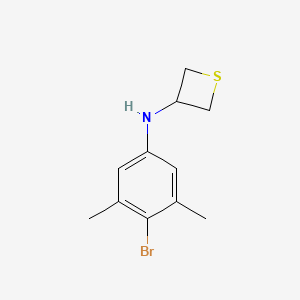
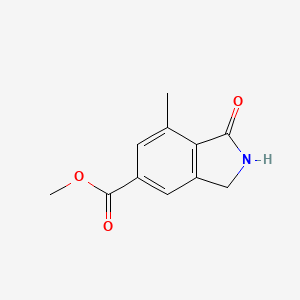
![2-Chloro-N-cyclohexyl-N-[(2-methyl-5-nitro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12990633.png)
